4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide
Description
4-[Butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide is a sulfonamide-based benzamide derivative characterized by a butyl(methyl)sulfamoyl moiety at the 4-position of the benzamide core and a 4-fluorophenyl substituent on the amide nitrogen. This compound belongs to a class of molecules designed for targeted biological activity, leveraging the sulfamoyl group’s capacity for hydrogen bonding and the fluorophenyl group’s lipophilicity to enhance pharmacokinetic properties.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-3-4-13-21(2)25(23,24)17-11-5-14(6-12-17)18(22)20-16-9-7-15(19)8-10-16/h5-12H,3-4,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWUDFAXXLMNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Benzoylation of Sulfonamides Using Preyssler Heteropolyacid
A one-pot method reported by utilizes Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) to catalyze both deprotection of Boc-sulfonamides and subsequent benzoylation. For the target compound, this approach involves:
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Reacting N-(tert-butoxycarbonyl)-4-[butyl(methyl)sulfamoyl]benzenesulfonamide with 4-fluorophenylamine in acetonitrile at 80°C.
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Achieving 85–92% yields after 6–8 hours, confirmed by HPLC and ¹H NMR.
Advantages :
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Eliminates need for intermediate isolation.
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Catalyst recyclability (3–4 cycles without significant activity loss).
Limitations :
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Requires anhydrous conditions to prevent hydrolysis of the sulfamoyl group.
Stepwise Assembly via Nucleophilic Aromatic Substitution
An alternative route from employs nucleophilic substitution to attach the 4-fluorophenyl group:
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Synthesis of 4-(chlorosulfonyl)benzoyl chloride :
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Chlorosulfonation of benzoic acid followed by thionyl chloride treatment.
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Sulfamoylation with butyl(methyl)amine :
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Reaction in dichloromethane with triethylamine, yielding 4-[butyl(methyl)sulfamoyl]benzoyl chloride.
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Amidation with 4-fluorophenylamine :
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | ClSO₃H, SOCl₂ | Toluene | 110°C | 90% |
| 2 | Butyl(methyl)amine, Et₃N | CH₂Cl₂ | 25°C | 88% |
| 3 | 4-Fluorophenylamine | THF | 0°C | 78% |
Key Insight : Potassium iodide additives enhance reaction rates by stabilizing transition states during sulfamoylation.
Microwave-Assisted Coupling for Accelerated Synthesis
Patent-derived methodologies describe microwave-assisted coupling to reduce reaction times:
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Microwave conditions :
Advantages :
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8-fold reduction in reaction time compared to conventional heating.
Optimization of Critical Reaction Parameters
Solvent Effects on Amidation Efficiency
Polar aprotic solvents (DMF, DMSO) enhance solubility of sulfamoyl intermediates but may promote side reactions. Comparative data from:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 85 | 97 |
| THF | 7.5 | 78 | 99 |
| AcCN | 37.5 | 82 | 98 |
THF minimizes racemization but requires lower temperatures (−10°C) to suppress esterification.
Catalytic Systems for Sulfamoylation
Bimetallic catalysts (e.g., CuI/1,10-phenanthroline) improve sulfamoyl group transfer efficiency:
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Catalyst Loading : 5 mol% CuI increases yield from 65% to 92% in DMF at 100°C.
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Mechanism : Copper facilitates oxidative addition of sulfamoyl chlorides to the benzamide nitrogen.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment via HPLC
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Column : C18, 5 μm, 250 × 4.6 mm.
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Mobile Phase : 60:40 acetonitrile/water with 0.1% trifluoroacetic acid.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phenyl derivatives, respectively.
Scientific Research Applications
The biological activity of 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide moiety mimics natural substrates, potentially inhibiting enzymes or blocking receptor sites. Key areas of interest include:
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pathways involved in inflammation.
- Antibacterial Applications : Its structure suggests potential for antibacterial activity, making it relevant in the development of new antibiotics.
Table 1: Potential Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory mediators | |
| Antibacterial | Disruption of bacterial cell wall synthesis | |
| Enzyme Inhibition | Mimicking natural substrates to inhibit enzymes |
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Reaction Optimization | Adjusting temperature, pressure, and catalyst |
| Reagent Selection | Using oxidizing/reducing agents |
| Purification Methods | Employing recrystallization and chromatography |
Interaction Studies
Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action and therapeutic effects. Techniques used in these studies include:
- Molecular Docking Simulations : These computational methods predict how the compound binds to specific proteins or enzymes.
- Enzyme Inhibition Assays : Experimental methods assess the compound's efficacy in inhibiting target enzymes relevant to disease processes.
Table 3: Interaction Study Techniques
| Technique | Purpose |
|---|---|
| Molecular Docking Simulations | Predict binding affinity to targets |
| Enzyme Inhibition Assays | Evaluate inhibition effectiveness |
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (Compound 4)
- Structure : Features a 4-fluorophenylsulfamoyl group and a 5-chloro-2-methoxybenzamide scaffold.
- Activity : Demonstrates 53.3% inhibition of PD-L1 in ELISA assays, with anti-proliferative activity against PC-3 prostate cancer cells (66.64% inhibition at 10 μM) .
- Safety: Non-cytotoxic to fibroblast cell lines .
N-(4-(((4-fluorophenyl)sulfonamido)methyl)benzyl)-4-((pyrimidin-2-ylamino)methyl)benzamide (7g)
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide
- Structure : Substitutes the sulfamoyl group with an imidazole ring.
- Activity : Exhibits potent anticancer activity against cervical cancer cells, highlighting the role of heterocyclic substituents in modulating bioactivity .
Sulfamoyl-Benzamides with Heterocyclic Modifications
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
- Structure: Features a morpholinosulfonyl group and a 4-fluorophenylisoxazole.
- Properties : Molecular formula C₂₁H₂₀FN₃O₅S (MW 445.5), suggesting improved solubility due to the morpholine group .
Comparative Data Table
*FP = fluorophenyl; Cl = chloro; OMe = methoxy.
Key Structural-Activity Relationship (SAR) Insights
Sulfamoyl vs. Sulfonamide : Sulfamoyl groups (e.g., in Compound 4) enhance PD-L1 binding via hydrogen bonding, while sulfonamides (e.g., 7g) favor anti-inflammatory activity through hydrophobic interactions .
Fluorophenyl Positioning : The 4-fluorophenyl group improves membrane permeability and target affinity, as seen in both PD-L1 inhibitors (Compound 4) and anti-inflammatory agents (7g) .
Heterocyclic Modifications : Oxadiazole (LMM5) and imidazole () substituents introduce metabolic stability and diverse bioactivity, contrasting with the simpler benzamide scaffold of the target compound .
Notes on Toxicity and Selectivity
- Cytotoxicity: Compound 4 (53.3% PD-L1 inhibition) shows selective anti-proliferative activity against PC-3 cells but is non-toxic to fibroblasts, underscoring the importance of substituent-driven selectivity .
- Safety Profiles : Sulfamoyl derivatives generally exhibit lower cytotoxicity compared to sulfonamides with halogenated aryl groups (e.g., bromophenyl derivatives in ) .
Biological Activity
4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.39 g/mol. The compound features a sulfonamide group, which is known for its ability to interact with various biological targets, particularly enzymes.
The biological activity of this compound is largely attributed to its interaction with specific enzymes. The sulfamoyl group can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt critical biological pathways, contributing to the compound's therapeutic effects.
- Enzyme Inhibition : Studies indicate that the compound may inhibit carbonic anhydrase and proteases, which are vital in various physiological processes .
- Antimicrobial Activity : Preliminary investigations suggest that it exhibits antimicrobial properties, potentially making it useful in treating infections .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
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Antimicrobial Testing :
A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results showed significant inhibitory effects on Gram-positive bacteria, indicating its potential as an antibiotic agent . -
Cancer Cell Line Studies :
Research involving cancer cell lines demonstrated that this compound could induce apoptosis in tumor cells through caspase activation pathways. The IC50 values ranged from 0.20 to 2.58 µM, suggesting potent anticancer activity . -
Inflammation Models :
In vitro studies on inflammatory cell lines indicated that this compound reduced the production of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
